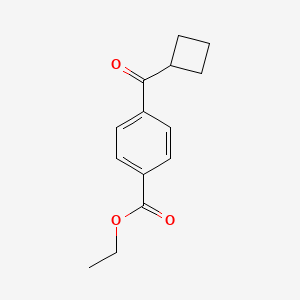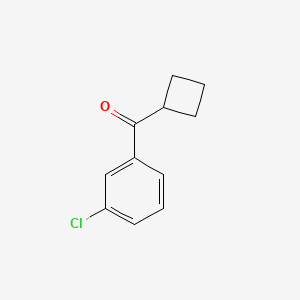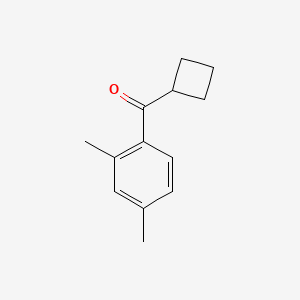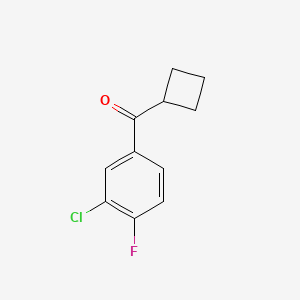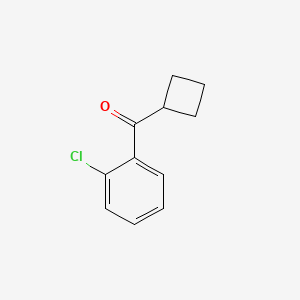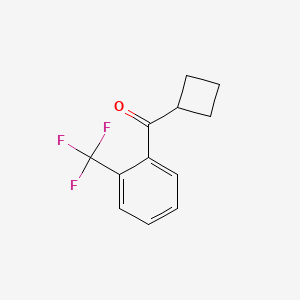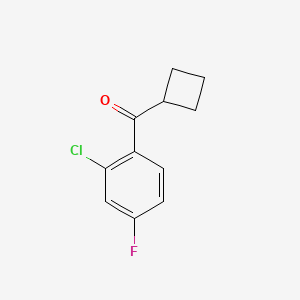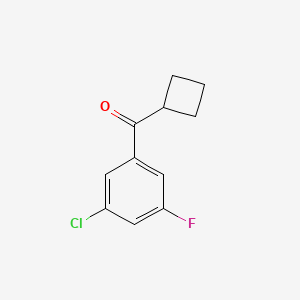
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone, also known as CFMB, is a chemical compound. It has a molecular formula of C18H17ClFNO2 and a molecular weight of 333.8 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-fluoro-4’-morpholinomethyl benzophenone consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
1. Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
A study synthesized and characterized biologically active 1,2,4-triazole derivatives, including a chloro derivative with a morpholinomethyl group. These derivatives showed various intermolecular interactions, which were analyzed through thermal techniques and quantum mechanical calculations (Shukla et al., 2014).
2. Synthesis of Novel Morpholine Conjugated Benzophenone Analogues
Research on morpholine conjugated benzophenone analogues has been conducted for their anti-proliferative activity in vitro against various types of neoplastic cells. These studies focus on the structural activity relationship and the impact on cancer progression (Al‐Ghorbani et al., 2017).
3. Antimycobacterial Activity of Fluorinated Benzothiazolo Imidazole Compounds
A study explored the antimycobacterial activity of compounds including morpholino derivatives. This research contributed to the understanding of the anti-microbial potential of these compounds (Sathe et al., 2011).
4. Development of Multiblock Copolymers
Research involving 4-chloro-2-fluoro-4'-morpholinomethyl benzophenone focused on the development of multiblock copolymers, particularly for applications in proton exchange membranes. This study contributes significantly to material science, especially in the field of polymer chemistry (Ghassemi et al., 2004).
5. Photoelectrochemical Reaction Mechanisms
The reduction of benzophenone and its halogenated derivatives, including 4-chloro-2-fluoro-4'-morpholinomethyl benzophenone, has been studied for their photoelectrochemical properties. These studies are vital for understanding the photochemical activation processes in various chemical compounds (Leslie et al., 1997).
Eigenschaften
IUPAC Name |
(4-chloro-2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYGRDYAQKLEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642652 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-53-1 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

